molecular formula C17H11ClFNO3 B2438675 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903160-22-5

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B2438675
CAS No.: 903160-22-5
M. Wt: 331.73
InChI Key: QRWUUOQSJVTTHH-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H11ClFNO3 and its molecular weight is 331.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of synthesizing fluoroindolecarboxylic acids. Schlosser, Ginanneschi, and Leroux (2006) demonstrated a method to prepare indolecarboxylic acids with fluorine substituents, showcasing the compound's relevance in chemical synthesis (Schlosser, Ginanneschi, & Leroux, 2006).
  • In another study, Miki, Hachiken, and Yanase (2001) synthesized ellipticine by reacting indole dicarboxylic anhydride with a specific reagent, highlighting the compound's utility in the synthesis of complex molecules (Miki, Hachiken, & Yanase, 2001).
  • Wang and Ma (2015) described a one-pot synthesis method for fluoroalkyl substituted indoles, demonstrating the compound's flexibility in chemical reactions (Wang & Ma, 2015).

Molecular Studies and Application in Complex Synthesis

  • Ghandi, Zarezadeh, and Taheri (2012) utilized a similar compound in the Ugi reaction, leading to novel indoloketopiperazine derivatives. This showcases the compound's potential in creating diverse molecular structures (Ghandi, Zarezadeh, & Taheri, 2012).
  • The synthesis of a related compound by Song (2006) for inhibiting a specific protein synthase indicates its application in targeted chemical synthesis (Song, 2006).
  • Research by Yin et al. (2004) on the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid further underscores the compound's utility in creating complex chemical structures (Yin, Wang, Ma, & Wang, 2004).

Pharmaceutical and Biological Research

  • The work by Pete, Szöllösy, and Szokol (2006) in synthesizing formyl-1H-indole-2-carboxylates illustrates the compound's role in developing pharmaceutical intermediates (Pete, Szöllösy, & Szokol, 2006).
  • Yamashita et al.'s (2009) study on palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, resulting in compounds with potential fluorescence applications, suggests its use in materials science (Yamashita, Hirano, Satoh, & Miura, 2009).

Molecular Docking and Computational Studies

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c18-14-7-11(19)6-5-10(14)8-20-15-4-2-1-3-12(15)13(9-21)16(20)17(22)23/h1-7,9H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUUOQSJVTTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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